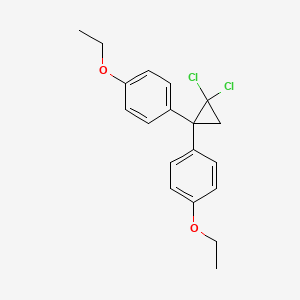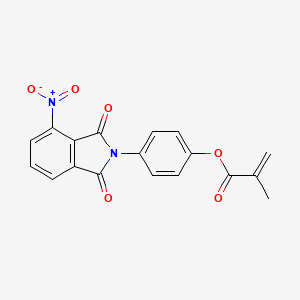
CYCLOPROPANE, 1,1-DICHLORO-2,2-BIS(p-ETHOXYPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- is a halogenated cyclopropane derivative. This compound is known for its unique structure, which includes a cyclopropane ring substituted with two chlorine atoms and two p-ethoxyphenyl groups. It has a molecular formula of C19H20Cl2O2 and a molecular weight of 351.27 .
Méthodes De Préparation
The synthesis of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- can be achieved through various methods. One common approach involves the reaction of 1,1-dichloro-2,2-dimethylcyclopropane with p-ethoxyphenyl groups under specific conditions . Industrial production methods often involve the use of halogenated cyclopropane derivatives as starting materials, which are then subjected to further chemical reactions to introduce the p-ethoxyphenyl groups .
Analyse Des Réactions Chimiques
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- has various scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Cyclopropane, 1,1-dichloro-2,2-bis(p-ethoxyphenyl)- can be compared with other similar compounds, such as:
1,1-Dichloro-2,2-dimethylcyclopropane: This compound has a similar cyclopropane ring but with dimethyl groups instead of p-ethoxyphenyl groups.
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: This halogenated cyclopropane derivative has bromine and chloromethyl groups, making it structurally different but functionally similar.
1,1-Dichloro-2,2,3-triethylcyclopropane: Another related compound with triethyl groups, highlighting the diversity of substitutions possible on the cyclopropane ring.
Propriétés
Numéro CAS |
22125-35-5 |
|---|---|
Formule moléculaire |
C19H20Cl2O2 |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-[2,2-dichloro-1-(4-ethoxyphenyl)cyclopropyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H20Cl2O2/c1-3-22-16-9-5-14(6-10-16)18(13-19(18,20)21)15-7-11-17(12-8-15)23-4-2/h5-12H,3-4,13H2,1-2H3 |
Clé InChI |
CFUHLQNLZGRFTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C3=CC=C(C=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
![propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997027.png)
![2-(2,5-dichlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11997028.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997057.png)

![Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoyl}oxy)-2-methyl-4-oxo-4H-chromen-3-YL]oxy}benzoate](/img/structure/B11997064.png)

